[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound with a molecular formula of C19H28N2O4 This compound is characterized by the presence of a benzyloxycarbonyl group, a cyclohexyl ring, and an isopropyl-amino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: The initial step involves the protection of an amino group using a benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Cyclohexyl Ring Formation: The cyclohexyl ring is introduced through a cyclization reaction, often using a Grignard reagent or a similar organometallic compound.
Isopropyl-amino Group Introduction: The isopropyl-amino group is added via a substitution reaction, where an isopropylamine reacts with an intermediate compound.
Acetic Acid Attachment: Finally, the acetic acid moiety is introduced through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or isopropyl-amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the cyclohexyl and isopropyl-amino groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid can be compared with similar compounds such as:
[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid: Differing by the presence of a methyl group instead of an isopropyl group.
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid: Differing by the presence of an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)cyclohexyl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14(2)21(12-18(22)23)17-11-7-6-10-16(17)20-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKRAJQHIVCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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